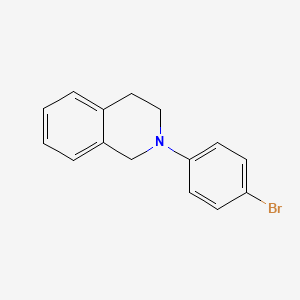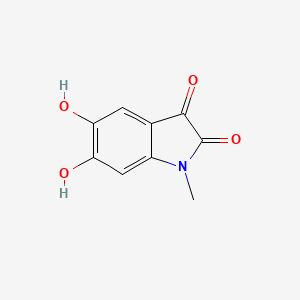
5,6-Dihydroxy-1-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4. It is also known as 1-Methylindoline-2,3-dione .
Synthesis Analysis
The synthesis of indoline-based compounds, including 5,6-Dihydroxy-1-methylindoline-2,3-dione, involves various chemical reactions. For instance, indole synthesis often starts from ortho-substituted anilines . Another method involves the reaction of 5-Methylindoline-2,3-dione with mercaptoacetic acid in the presence of a stoichiometric amount of 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-1-methylindoline-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 193.158.Chemical Reactions Analysis
5,6-Dihydroxy-1-methylindoline-2,3-dione can participate in various chemical reactions. For example, it can react with peroxynitrite in a specific redox reaction, releasing the fluorophore HN . It’s also involved in the production of the biological pigment eumelanin .Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Research
5,6-Dihydroxy-1-methylindoline-2,3-dione is relevant in the study of antioxidants, where it could potentially be applied in assays for determining antioxidant capacity. The use of spectrophotometry-based assays such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others, which monitor the occurrence of characteristic colors or the discoloration of solutions, could be an area where this compound finds application. These assays assess the kinetics or equilibrium state of antioxidant reactions, potentially involving 5,6-Dihydroxy-1-methylindoline-2,3-dione or its derivatives in the process of scavenging free radicals or in the modulation of antioxidant pathways (Munteanu & Apetrei, 2021).
Optical Properties and Applications in Dye Sensitized Solar Cells
The structural and optical properties of derivatives similar to 5,6-Dihydroxy-1-methylindoline-2,3-dione have been extensively studied, particularly in the context of diketopyrrolopyrroles. These compounds are widely used as dyes with applications ranging from high-quality pigments to components in dye-sensitized solar cells and fluorescence imaging. The modification of such compounds can lead to significant changes in both linear and nonlinear optical properties, which might include the extension of chromophore systems related to 5,6-Dihydroxy-1-methylindoline-2,3-dione. Such research supports the continued interest in these compounds for new applications in materials science and photonic devices (Grzybowski & Gryko, 2015).
Metabolic and Antimalarial Applications
Studies on the metabolism of antimalarial agents have highlighted the transformation of compounds through processes that might be relevant for 5,6-Dihydroxy-1-methylindoline-2,3-dione. The metabolic pathways leading to the formation of products such as 5,6-dihydroxy derivatives have implications in the development of therapeutic agents, including the understanding of mechanisms behind methemoglobin formation and the identification of metabolites with potential antimalarial activity. These insights contribute to the broader field of medicinal chemistry, where the manipulation of core structures similar to 5,6-Dihydroxy-1-methylindoline-2,3-dione can lead to novel therapeutic candidates (Strother et al., 1981).
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dihydroxy-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVVGGRRIEUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1-methylindoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

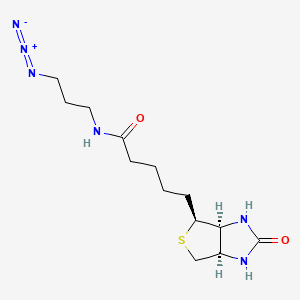
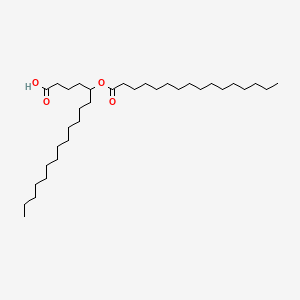
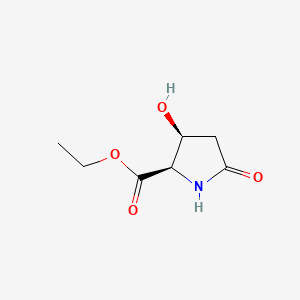
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)
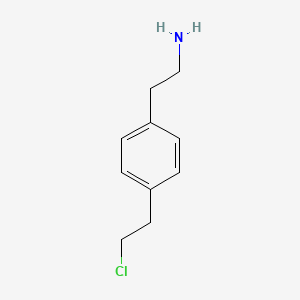
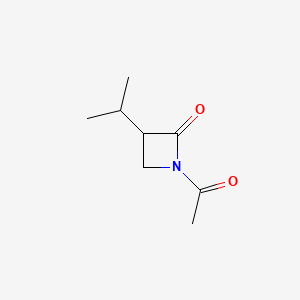
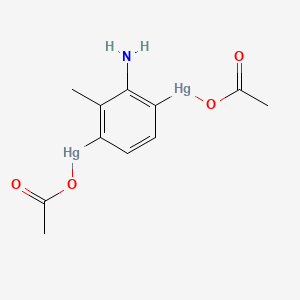
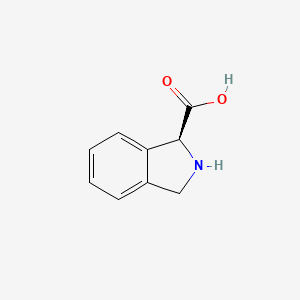
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
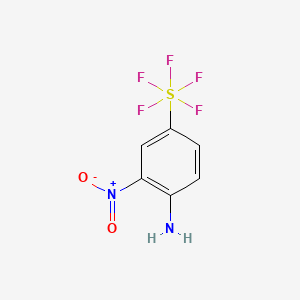
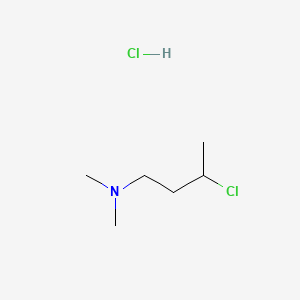
![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)
![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)
